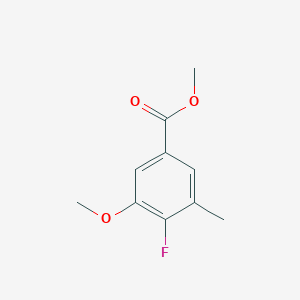

4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” is a chemical compound with the IUPAC name “methyl 4-fluoro-3-methoxy-5-methylbenzoate”. It has a molecular weight of 198.19 . This compound is in solid form at room temperature .

Synthesis Analysis

The synthesis of “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” could potentially involve several steps. The carboxylic acid group of 4-fluoro-3-methylbenzoic acid enables it to be attached to molecular scaffolds . Alternatively, it can be reduced to a hydroxy/aldehyde group for other types of reactions . The methyl group can be functionalized by bromide through a benzylic bromination reaction . The fluoride substituent enables nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” can be represented by the InChI code1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . Chemical Reactions Analysis

The fluoride substituent in “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

“4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” is a solid at room temperature . It has a molecular weight of 198.19 .科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for synthesizing various pharmacologically active molecules. Its benzoic acid ester structure is a common motif in drug molecules, and the fluorine atom can improve the metabolic stability of the derivatives .

Material Science

The ester group in 4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester can be utilized to modify surface properties of materials. For instance, it can be used to create hydrophobic coatings on surfaces or incorporated into polymers to alter their physical properties .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential as environmentally friendly pesticides or herbicides due to the presence of the fluorine atom, which often imparts bioactivity .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, thanks to its unique mass spectral signature provided by the fluorine atom .

Biochemistry

In biochemistry, the methyl ester group can be enzymatically hydrolyzed to yield 4-Fluoro-3-methoxy-5-methylbenzoic acid , which can then be used to study enzyme kinetics or as a building block for more complex biochemical compounds .

Pharmacology

The compound’s ability to undergo various chemical reactions makes it valuable in pharmacology for the synthesis of novel compounds with potential therapeutic effects. Its structural features may be beneficial in crossing biological barriers, thus enhancing drug delivery .

Organic Synthesis

As a versatile building block in organic synthesis, this compound can undergo reactions such as nucleophilic substitution or be used in the synthesis of larger, more complex organic molecules through various coupling reactions .

Chemical Education

Lastly, due to its reactivity and the presence of functional groups that are commonly found in many organic compounds, it can be used in educational settings to demonstrate various organic synthesis techniques and reaction mechanisms .

安全和危害

The safety information for “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

methyl 4-fluoro-3-methoxy-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSASMPLKQNVDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)